molecular formula C11H16O B1656814 4-Methoxy-2-methyl-1-(propan-2-yl)benzene CAS No. 5436-42-0

4-Methoxy-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B1656814
CAS No.: 5436-42-0
M. Wt: 164.24 g/mol
InChI Key: KKKUFKDKLVOPHP-UHFFFAOYSA-N
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Description

Significance of Methoxy- and Alkyl-Substituted Benzene (B151609) Systems in Synthetic Chemistry

Methoxy- and alkyl-substituted benzene rings are fundamental structural motifs in organic chemistry, offering a combination of reactivity and stability that makes them versatile building blocks in synthesis.

Influence of Substituents on Reactivity: Both methoxy (B1213986) and alkyl groups are classified as activating groups in the context of electrophilic aromatic substitution. fiveable.memsu.edu They increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

Methoxy Group (-OCH3): This group is a strong activating group. The oxygen atom's lone pairs of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions. libretexts.org This resonance effect outweighs its inductive electron-withdrawing effect (due to oxygen's electronegativity). libretexts.org Consequently, electrophilic substitution on anisole (B1667542) (methoxybenzene) is thousands of times faster than on benzene. msu.edu

Alkyl Groups (-R): Alkyl groups, such as methyl and isopropyl, are weak activating groups. fiveable.me They donate electron density to the ring primarily through an inductive effect and hyperconjugation. uomustansiriyah.edu.iq This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic substitution, particularly when the attack is at the ortho or para position. fiveable.me

Directing Effects: The nature of these substituents also dictates the regioselectivity of electrophilic substitution reactions. Both methoxy and alkyl groups are ortho, para-directors. msu.edulibretexts.org This means that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the existing substituent. msu.edu In molecules containing multiple activating groups, like 4-methoxy-2-methyl-1-(propan-2-yl)benzene, the final substitution pattern is determined by the combined directing effects of all groups, as well as steric hindrance.

The presence of these substituents makes the benzene ring a precursor for a wide array of more complex molecules, as they provide predictable control over subsequent chemical transformations. fiveable.me They are foundational in the synthesis of polymers, detergents, and pharmaceuticals. fiveable.mewikipedia.org

Overview of the Research Landscape for Aromatic Compounds Bearing Methoxy and Isopropyl Moieties

Aromatic compounds that feature both methoxy and isopropyl groups are a subject of significant interest in chemical research, largely because this structural combination is found in numerous natural products with notable biological activities.

Thymol (B1683141) and its isomer carvacrol (B1668589), which are phenols with isopropyl and methyl groups, are prime examples. nih.govnih.gov Their methylated ether derivatives, including this compound, are often studied as synthetic analogues or intermediates. ontosight.ai Research in this area often explores:

Synthesis of Natural Product Analogues: Chemists frequently synthesize derivatives of natural products to study structure-activity relationships. Methylating the phenolic hydroxyl group of compounds like thymol can alter properties such as polarity and hydrogen-bonding capability, which in turn can modify their biological profile. mdpi.com

Flavor and Fragrance Industry: Many anisole derivatives, characterized by a methoxy group on a benzene ring, are valued for their aromatic properties. Compounds like 2-isopropyl-5-methylanisole (B1198627) are used as flavoring agents and fragrance ingredients in foods, cosmetics, and perfumes. ontosight.ai

Intermediates in Organic Synthesis: The specific substitution pattern of these compounds makes them useful starting materials for building more complex molecular architectures. For example, the directing effects of the existing groups can be exploited to introduce further functionality at specific positions on the aromatic ring.

The study of these compounds contributes to fields ranging from medicinal chemistry, where they are investigated for antimicrobial and anti-inflammatory properties, to materials science. nih.govacs.org

Academic Relevance of Investigating this compound

The academic relevance of this compound, or thymol methyl ether, lies in its utility as a model compound for studying synthetic methodologies and reaction mechanisms.

Synthesis and Reactions: The synthesis of this compound is a practical illustration of fundamental organic reactions. A common method is the Williamson ether synthesis, where the sodium salt of thymol (thymoxide) is reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Research involving this compound often focuses on its transformations. For example, the electron-rich aromatic ring can undergo various electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. uomustansiriyah.edu.iqevitachem.com The outcome of these reactions provides valuable data on the directing effects of the three different activating groups and the influence of sterics on product distribution.

Spectroscopic and Structural Analysis: The analysis of substituted benzenes is a core component of chemical education and research. The conformation and electronic environment of the methoxy group in aromatic compounds can have a significant impact on their spectroscopic properties, particularly their ¹³C NMR chemical shifts. nih.govresearchgate.net Studies on molecules like thymol methyl ether can help elucidate how steric interactions with adjacent groups (like the isopropyl group) can influence the orientation of the methoxy group and its electronic interaction with the aromatic ring. nih.gov

Physical and Chemical Properties: Documenting the physical properties of well-defined compounds is crucial for the broader chemical database.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.24 g/mol
CAS Number1076-56-8
AppearanceColorless liquid
Boiling Point226-228 °C
Melting Point34-36 °C

This data is compiled from multiple sources. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKUFKDKLVOPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281444
Record name 4-methoxy-2-methyl-1-(propan-2-yl)benzene
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-42-0
Record name NSC21721
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-2-methyl-1-(propan-2-yl)benzene
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Synthetic Strategies and Methodologies for 4 Methoxy 2 Methyl 1 Propan 2 Yl Benzene and Its Structural Analogues

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) remains the most prevalent method for the functionalization of aromatic rings. The introduction of alkyl groups onto an activated benzene (B151609) derivative, such as 2-methylanisole (B146520) (2-methoxytoluene), is a key strategy for constructing the carbon skeleton of the target molecule.

Friedel-Crafts Alkylation in the Synthesis of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene

The Friedel-Crafts alkylation is a classic and widely utilized method for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.com In the context of synthesizing this compound, this reaction would involve the isopropylation of 2-methylanisole. The starting material, 2-methylanisole, possesses two activating groups on the benzene ring: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃). Both are ortho-, para-directing groups, which means they activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group is a strongly activating group, while the methyl group is a moderately activating group. The positions on the 2-methylanisole ring available for substitution are C3, C4, C5, and C6. The directing effects of the existing substituents will govern the regiochemical outcome of the isopropylation. The primary electrophile in this reaction is the isopropyl cation (or a related polarized complex), typically generated from an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) or isopropanol (B130326) in the presence of a suitable catalyst.

Catalytic Systems Employed in Alkylation Reactions

A variety of catalytic systems can be employed to facilitate Friedel-Crafts alkylation. These can be broadly categorized as Lewis acids and Brønsted acids. The choice of catalyst can significantly influence the reaction rate and selectivity.

Lewis Acid Catalysts:

Aluminum Chloride (AlCl₃): This is one of the most traditional and potent Lewis acids used for Friedel-Crafts reactions. masterorganicchemistry.com It effectively generates the electrophile from the alkyl halide.

Iron(III) Chloride (FeCl₃): Another common and effective Lewis acid catalyst for this transformation. masterorganicchemistry.com

Bismuth(III) Triflate (Bi(OTf)₃): This catalyst has been shown to be effective in the benzylation of arenes bearing methoxy and methyl groups. beilstein-journals.orgnih.gov

Other Lewis Acids: A range of other Lewis acids such as BF₃, BeCl₂, TiCl₄, SbCl₅, and SnCl₄ have also been described as catalysts for Friedel-Crafts alkylation. beilstein-journals.org

Brønsted Acid Catalysts:

Sulfuric Acid (H₂SO₄) and Hydrofluoric Acid (HF): These strong protic acids can be used to generate carbocations from alkenes or alcohols for alkylation reactions. beilstein-journals.org

Solid Acid Catalysts: Zeolites, such as mordenite, and other solid acids are gaining prominence as they offer advantages in terms of reusability and reduced environmental impact. researchgate.net

The following table provides a summary of common catalytic systems used in Friedel-Crafts alkylation reactions.

Catalyst TypeExamplesKey Characteristics
Lewis Acids AlCl₃, FeCl₃, Bi(OTf)₃, BF₃, SnCl₄High activity, can require stoichiometric amounts, sensitive to moisture.
Brønsted Acids H₂SO₄, HFEffective with alkene and alcohol alkylating agents, can be corrosive.
Solid Acids Zeolites (e.g., Mordenite), Niobia-AluminaHeterogeneous, reusable, can offer shape selectivity, environmentally friendlier. researchgate.netresearchgate.net
Strategies for Regioselectivity Control in Aromatic Alkylation

Controlling the position of the incoming electrophile is a critical aspect of synthesizing a specific isomer. In the isopropylation of 2-methylanisole, the interplay of the directing effects of the methoxy and methyl groups, along with steric hindrance, will determine the product distribution. The methoxy group at C1 directs to C2 (occupied), C4, and C6. The methyl group at C2 directs to C3, C4, and C6.

The combined directing effects strongly favor substitution at the C4 and C6 positions. The formation of the desired this compound would require the isopropyl group to attack the C5 position. However, this position is sterically hindered and electronically less favored compared to the C4 and C6 positions. Therefore, direct Friedel-Crafts isopropylation of 2-methylanisole is unlikely to be a regioselective method for the synthesis of the target compound.

Strategies to influence regioselectivity in Friedel-Crafts alkylation include:

Choice of Catalyst: The size and nature of the catalyst can influence the steric environment of the transition state, potentially favoring one isomer over another.

Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Solvent Effects: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the product ratio.

Blocking Groups: In some cases, a removable blocking group can be introduced to temporarily occupy a more reactive site, forcing the alkylation to occur at the desired position.

Advanced Aromatic Substitution Pathways for Analogous Compounds

Modern organic synthesis has seen the development of more sophisticated methods for the formation of C-C bonds with aromatic rings, often offering improved selectivity and milder reaction conditions compared to traditional Friedel-Crafts reactions. For the synthesis of structural analogues of this compound, several advanced strategies can be considered.

One such approach is the use of transition metal-catalyzed C-H activation/alkylation. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to catalyze the C-H alkylation of anisoles with high regioselectivity. nih.gov These methods can offer complementary selectivity to classical electrophilic aromatic substitution.

Another advanced methodology involves domino reactions, where a sequence of transformations occurs in a single pot. For example, a Friedel-Crafts alkylation followed by a palladium-catalyzed oxidative annulation has been used to synthesize functionalized 2-benzyl benzofurans from phenols and cinnamyl alcohols. mdpi.com While not directly producing the target compound, these strategies highlight the potential for developing novel and efficient routes to complex substituted aromatic molecules.

O-Methylation Techniques for Methoxy Group Introduction

An alternative synthetic approach to this compound involves the formation of the methoxy group at a later stage of the synthesis. This typically entails the O-methylation of a corresponding phenolic precursor.

Williamson Ether Synthesis in the Context of Substituted Anisoles

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, including substituted anisoles. masterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl substrate. masterorganicchemistry.com

In the context of synthesizing this compound, the immediate precursor would be the corresponding phenol, which is 2-methyl-5-(propan-2-yl)phenol (carvacrol) or 2-methyl-4-(propan-2-yl)phenol (isocarvacrol), depending on the desired isomer. To obtain the target compound, one would start with the appropriately substituted phenol. For instance, the O-methylation of carvacrol (B1668589) would yield the target compound.

The synthesis involves two main steps:

Deprotonation of the Phenol: The phenolic hydroxyl group is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH).

Nucleophilic Substitution: The resulting phenoxide ion is then reacted with a methylating agent, such as methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or methyl tosylate. The phenoxide attacks the methylating agent in an Sₙ2 fashion, displacing the leaving group and forming the desired methyl ether.

A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic methylating agent. utahtech.edu The Williamson ether synthesis is generally a high-yielding and reliable method for the preparation of substituted anisoles. For example, thymol (B1683141), an isomer of carvacrol, can be readily converted to its methyl ether using this methodology.

The following table summarizes the reactants and general conditions for the Williamson ether synthesis of a substituted anisole (B1667542).

Reactant 1Reactant 2BaseCatalyst (optional)General Conditions
Substituted PhenolMethyl Halide (e.g., CH₃I)NaOH, NaHPhase-transfer catalyst (e.g., tetrabutylammonium bromide)Typically heated in a suitable solvent.
Substituted PhenolDimethyl Sulfate ((CH₃)₂SO₄)NaOH, K₂CO₃-Often performed in polar aprotic solvents like acetone (B3395972) or DMF.

Exploration of Alternative Methylation Reagents and Catalysts

The methylation of a phenolic hydroxyl group is a fundamental step in the synthesis of aromatic ethers like this compound. Traditionally, this O-methylation is accomplished using hazardous reagents such as dimethyl sulfate and methyl iodide. youtube.comgoogle.comorgsyn.org However, driven by the principles of green chemistry, research has focused on developing safer and more environmentally benign alternatives.

Dimethyl carbonate (DMC) has emerged as a prominent green methylating agent. nih.govresearchgate.net It is non-toxic, biodegradable, and can be produced through clean processes. nih.gov DMC offers tunable reactivity and high selectivity for mono-methylation, reacting in the presence of a catalytic amount of base, which minimizes the formation of inorganic salt by-products. youtube.comnih.gov The by-products of methylation with DMC are typically methanol (B129727) and carbon dioxide, which are less environmentally harmful than the residues from traditional reagents. youtube.comgoogle.com

Another class of alternative reagents includes quaternary ammonium (B1175870) salts (QAS), such as tetramethylammonium (B1211777) hydroxide (TMAH) and tetramethylammonium chloride. researchgate.netresearchgate.net These compounds are considered safer alternatives as they are generally non-carcinogenic, non-flammable, and non-corrosive. researchgate.net Microwave-assisted O-methylation using TMAH in a green solvent like ethanol (B145695) has been shown to produce aryl methyl ethers in excellent yields with significantly reduced reaction times. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in the efficacy of these alternative reagents. For DMC, catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the methylation of phenols, achieving high yields without the need for high-pressure reactors. google.com For sterically hindered phenols, which can be challenging to methylate, robust catalytic systems are essential to achieve efficient conversion. Transition metal catalysts have also been explored for C-H methylation reactions, which could offer alternative synthetic routes, though O-methylation remains more common for this class of compounds. rsc.org

Comparison of Methylating Agents for Phenolic Compounds
ReagentTypical Catalyst/ConditionsAdvantagesDisadvantagesKey References
Dimethyl Sulfate (DMS)Base (e.g., NaOH, K₂CO₃)High reactivity, low costHighly toxic, carcinogenic youtube.comgoogle.comorgsyn.org
Methyl Iodide (MeI)Base (e.g., K₂CO₃)High reactivityToxic, volatile youtube.comgoogle.com
Dimethyl Carbonate (DMC)Base (e.g., DBU, K₃PO₄), HeatNon-toxic, green by-products, high selectivityRequires higher temperatures, less reactive than DMS/MeI google.comnih.govresearchgate.net
Tetramethylammonium Hydroxide (TMAH)Microwave irradiation, EthanolSafer, high selectivity, rapid reactionHigher cost, potential for side reactions researchgate.netresearchgate.net

Carbon-Carbon Bond Formation Through Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound, a Grignard reaction is a highly effective method for introducing the isopropyl group onto the aromatic ring. This typically involves the reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with a suitable electrophilic precursor, such as a ketone or aldehyde. ucla.eduorganic-chemistry.org

A plausible synthetic route could start with a methoxy-methyl-substituted benzaldehyde (B42025) or acetophenone. For example, reacting 4-methoxy-2-methylbenzaldehyde (B1296303) with isopropylmagnesium bromide would, after an acidic workup, yield a secondary alcohol. libretexts.org Subsequent deoxygenation of this alcohol would lead to the final isopropyl-substituted product.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com This addition reaction breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate. masterorganicchemistry.com Protonation of this intermediate during aqueous workup yields the alcohol. libretexts.org

The choice of solvent is critical for the successful formation and reaction of Grignard reagents; anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the reagent and prevent its destruction by protic solvents like water. libretexts.orgchemicalbook.com

Application of Grignard Reactions in Forming Substituted Benzenes
Grignard ReagentElectrophileInitial ProductFinal Product TypeKey References
Isopropylmagnesium bromide4-Methoxy-2-methylbenzaldehyde1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-olSecondary Alcohol ucla.edulibretexts.org
Methylmagnesium bromide4-Methoxy-1-(propan-2-yl)benzaldehyde1-(4-methoxy-2-(propan-2-yl)phenyl)ethan-1-olSecondary Alcohol ucla.edulibretexts.org
Isopropylmagnesium bromide1-(4-methoxy-2-methylphenyl)ethan-1-one2-(4-methoxy-2-methylphenyl)-3-methylbutan-2-olTertiary Alcohol masterorganicchemistry.commasterorganicchemistry.com

Green Chemistry Principles in the Synthesis of Related Aromatic Ethers

The synthesis of aromatic ethers is increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. labinsights.nl A key focus has been the venerable Williamson ether synthesis, which traditionally involves alkyl halides and generates significant salt waste.

Greener adaptations of the Williamson synthesis explore the use of less toxic alkylating agents, such as alkyl tosylates or even alcohols, under catalytic conditions. acs.org For instance, a catalytic version of the Williamson ether synthesis (CWES) can convert phenols and alcohols into ethers at high temperatures, producing water as the only by-product and avoiding the large quantities of salt generated in the classic procedure. acs.org

Other green strategies in aromatic ether synthesis include:

Sustainable Solvents : Replacing conventional volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or ionic liquids can significantly reduce environmental pollution. labinsights.nlresearchgate.net Surfactant-assisted synthesis in aqueous media has been developed to facilitate reactions with water-immiscible organic compounds. researchgate.net

Catalysis : Employing recyclable and reusable catalysts, particularly heterogeneous catalysts, simplifies product purification and minimizes waste. labinsights.nl Researchers have also developed novel palladium or nickel-catalyzed methods to produce diaryl ethers from aromatic esters, avoiding the use of halogenated waste-producing aryl halides. sciencedaily.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Solvent-free reactions, where possible, represent an ideal approach to maximizing atom economy and reducing waste. google.com

Industrial Scale Synthetic Considerations for Isopropyl-Methoxy-Methylbenzene Derivatives

The industrial-scale synthesis of aromatic compounds like isopropyl-methoxy-methylbenzene derivatives, which are valuable in the fragrance and pharmaceutical industries, presents challenges beyond laboratory-scale preparation. researchgate.netglobethesis.com Key considerations include cost-effectiveness, process safety, scalability, and product purity.

For alkylated anisoles, industrial processes often rely on the alkylation of anisole or related phenols with olefins using acidic catalysts. google.com The choice of catalyst is critical and can range from Lewis acids to solid acid catalysts like zeolites or acid clays, which offer advantages in terms of separation and reusability. google.com Process optimization is crucial to maximize the yield of the desired isomer and minimize the formation of by-products, such as olefin oligomers or other positional isomers, which can affect the final product's odor profile or biological activity. researchgate.netgoogle.com

Vapor-phase alkylation of phenols with alcohols over heterogeneous catalysts in fixed-bed reactors is another common industrial method for producing anisole and its derivatives. globethesis.comresearchgate.net This approach allows for continuous operation and easier product separation. The optimization of reaction parameters such as temperature, pressure, and reactant flow rates is essential to control selectivity and conversion while maximizing catalyst lifetime. globethesis.com

Continuous flow chemistry is a powerful technology for optimizing chemical manufacturing, offering significant advantages over traditional batch processing, particularly for industrial-scale synthesis. nih.gov By conducting reactions in a continuously flowing stream through a reactor, flow chemistry enables superior control over reaction parameters, leading to improved safety, consistency, and efficiency. mdpi.comnih.gov

Key benefits of applying continuous flow reactors to the synthesis of isopropyl-methoxy-methylbenzene derivatives include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors or tube reactors allows for rapid and efficient heat exchange. This is particularly advantageous for managing highly exothermic reactions, such as Grignard additions or certain alkylations, preventing thermal runaways and minimizing the formation of side products. mdpi.com

Improved Safety : The small internal volume of flow reactors means that only a small quantity of hazardous material is reacting at any given moment. This significantly reduces the risks associated with handling unstable intermediates or conducting highly energetic reactions. mdpi.com

Scalability and Automation : Scaling up production in a flow system is often a matter of running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more predictable than scaling up batch reactors. acs.org Automation of flow systems allows for precise control and monitoring of the process, ensuring consistent product quality. mdpi.com

Telescoped Synthesis : Flow chemistry facilitates the integration of multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. mdpi.comacs.org For a multi-step synthesis of a substituted anisole, this could involve a Grignard reaction, quenching, and a subsequent dehydration or purification step all linked in a continuous flow path, dramatically improving process efficiency.

Mechanistic Investigations and Chemical Reactivity of 4 Methoxy 2 Methyl 1 Propan 2 Yl Benzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding via a two-step mechanism. masterorganicchemistry.com The initial step involves the attack of the electron-rich aromatic π system on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.comualberta.ca In the second step, a proton is eliminated from this intermediate, restoring the aromaticity of the ring and resulting in a substituted product. masterorganicchemistry.commsu.edu The presence of substituents on the benzene (B151609) ring profoundly influences both the rate of reaction and the regiochemical outcome. lumenlearning.comlibretexts.org

Formation and Stabilization of σ-Complex (Arenium Ion) Intermediates

The rate-determining step in electrophilic aromatic substitution is the formation of the carbocation intermediate, known as an arenium ion or σ-complex. masterorganicchemistry.com This intermediate is non-aromatic, with the positive charge delocalized across the remaining sp2-hybridized carbons of the ring through resonance. ualberta.camsu.edu The stability of this arenium ion is a critical factor determining the reaction's activation energy; more stable intermediates are formed more rapidly. libretexts.org

In the case of 4-methoxy-2-methyl-1-(propan-2-yl)benzene, all three substituents—methoxy (B1213986), methyl, and isopropyl—are electron-donating groups that stabilize the positive charge of the arenium ion intermediate. lumenlearning.comlibretexts.org

Methoxy Group (-OCH₃): The methoxy group is a powerful stabilizing group. It exerts a -I (inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density. However, its +R (resonance) effect is far more significant. The lone pairs on the oxygen atom can be delocalized into the ring, providing substantial resonance stabilization to the carbocation, particularly when the positive charge is on the carbon atom to which the methoxy group is attached (ortho or para positions). masterorganicchemistry.comquora.com This donation of an electron pair gives all atoms in one of the resonance contributors a full octet, which is a major stabilizing factor. quora.com

Alkyl Groups (-CH₃, -CH(CH₃)₂): The methyl and isopropyl groups are classified as electron-donating groups that stabilize carbocations through inductive effects and hyperconjugation. khanacademy.orgyoutube.com The inductive effect involves the donation of electron density through the sigma bond framework, while hyperconjugation involves the overlap of the C-H σ-bonding orbitals with the empty p-orbital of the carbocation. khanacademy.org Tertiary carbocations are more stable than secondary ones, which are more stable than primary ones, due to the increased number of stabilizing alkyl groups. khanacademy.org

The combined electron-donating nature of these three substituents makes the benzene ring highly nucleophilic and significantly stabilizes the arenium ion intermediate, thereby increasing the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org

Substituent Directing Effects: Role of Methoxy and Alkyl Groups on Aromatic Reactivity

Substituents on a benzene ring direct incoming electrophiles to specific positions. This regioselectivity is determined by the stability of the possible arenium ion intermediates that can be formed. lumenlearning.com

Activating, Ortho-, Para-Directing Groups: All three substituents on this compound are activating and ortho-, para-directing. pressbooks.pub

The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org This is because the resonance structures for ortho and para attack allow for an additional, highly stable contributor where the positive charge is delocalized onto the oxygen atom. lumenlearning.com

The methyl and isopropyl groups are weak activating groups that also direct ortho and para. lumenlearning.com This is due to the superior stabilization of the arenium ion when the positive charge is on the carbon bearing the alkyl group, allowing for stabilization via induction and hyperconjugation. khanacademy.org

In this compound, the directing effects of the three groups must be considered collectively. The available positions for substitution are C3, C5, and C6.

The methoxy group at C4 strongly directs to its ortho positions, C3 and C5.

The methyl group at C2 directs to its ortho position (C3) and its para position (C5).

The isopropyl group at C1 directs to its ortho position (C6) and its para position (C4, which is already substituted).

Both the methoxy and methyl groups reinforce substitution at positions C3 and C5. However, steric hindrance from the bulky isopropyl group at C1 and the methyl group at C2 will influence the final product distribution. youtube.com Attack at C6 is directed by the isopropyl group but is sterically hindered by the same group. Attack at C3 is directed by both the methoxy and methyl groups but is adjacent to two substituents. Attack at C5 is directed by both the methoxy and methyl groups and is less sterically hindered than the other positions. Therefore, the electronic activation is strongest at positions 3 and 5, with steric factors likely favoring substitution at position 5.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents present on the ring. lumenlearning.com Activating groups, such as methoxy and alkyl groups, increase the rate of reaction by increasing the electron density of the ring and stabilizing the arenium ion intermediate, which lowers the activation energy of the rate-determining step. libretexts.orglibretexts.org For example, anisole (B1667542) (methoxybenzene) reacts about ten thousand times faster than benzene in electrophilic substitution reactions. libretexts.org

The reaction profile for the electrophilic substitution of this compound would show that the transition states leading to the formation of arenium ions from attack at the ortho and para positions relative to the activating groups are lower in energy than the transition state for meta attack. This kinetic preference leads to the formation of ortho and para products. nih.gov

In many cases, the products that are formed fastest (kinetic control) are also the most stable (thermodynamic control). This is generally true for electrophilic aromatic substitution because the factors that stabilize the transition state (and thus lower the activation energy) also stabilize the intermediate, which is structurally similar. The regeneration of the highly stable aromatic ring in the final deprotonation step provides a strong thermodynamic driving force for the substitution reaction. masterorganicchemistry.com

Carbocation Chemistry and Molecular Rearrangements in Substituted Benzene Systems

The primary carbocation intermediate in electrophilic aromatic substitution, the σ-complex or arenium ion, is significantly stabilized by resonance. msu.edu Due to this delocalization and the strong thermodynamic favorability of restoring aromaticity by losing a proton, the arenium ion itself does not typically undergo molecular rearrangements, such as hydride or alkyl shifts. msu.edu Such rearrangements would require overcoming a high energy barrier to further disrupt the already stabilized system.

However, carbocation rearrangements are a significant consideration in related reactions, particularly the Friedel-Crafts alkylation, which is a method for introducing alkyl groups onto a benzene ring. masterorganicchemistry.com In this reaction, the electrophile is a carbocation generated from an alkyl halide and a Lewis acid. masterorganicchemistry.com If the initially formed carbocation is primary or secondary, it can rearrange to a more stable secondary or tertiary carbocation before it attacks the aromatic ring. For example, attempting to alkylate a benzene ring with 1-chloropropane (B146392) would lead to the formation of the isopropyl-substituted product due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation. This highlights that while the benzene ring's intermediate is stable, the chemistry of the attacking electrophile itself is crucial.

Functional Group Transformations and Derivatization Reactivity

The highly activated ring of this compound is susceptible to a variety of functional group transformations, particularly further electrophilic aromatic substitution reactions.

Halogenation and Nitro-Substitution Reactions of the Aromatic Ring

Halogenation: The reaction of this compound with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or FeBr₃) would result in the substitution of a hydrogen atom on the ring with a halogen. libretexts.org The reaction proceeds through the typical EAS mechanism, where the catalyst polarizes the halogen molecule to create a stronger electrophile. libretexts.org Based on the directing effects discussed previously, halogenation is expected to occur primarily at the positions ortho to the strongly activating methoxy group (C3 and C5), with the precise ratio of isomers influenced by steric factors.

Nitro-Substitution: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). docbrown.info Given the activating nature of the substituents on this compound, this reaction would proceed readily, likely at a lower temperature than required for the nitration of benzene itself. docbrown.info The nitro group would be directed to the positions most activated by the existing substituents, again predicted to be C3 and C5, with a preference dictated by sterics. The nitration of a related compound, 4-methoxy-2-methylbenzene, yields 4-methoxy-2-methyl-1-nitrobenzene, demonstrating the feasibility of this transformation. nist.gov

Carbon-Nitrogen and Carbon-Carbon Coupling Reactions for Aromatic Functionalization

The functionalization of the aromatic ring of this compound, also known as carvacrol (B1668589) methyl ether, is pivotal for synthesizing a variety of derivatives. This is often accomplished through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of the benzene ring in this compound is significantly influenced by its substitution pattern. The methoxy (-OCH₃) group is a potent electron-donating group, activating the ring towards electrophilic substitution and facilitating oxidative addition in catalytic cycles involving metals like palladium. The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups are also weakly electron-donating, further enhancing the nucleophilicity of the aromatic core.

For these coupling reactions to proceed, the aromatic ring typically requires pre-functionalization with a leaving group, such as a halide (Br, I) or a triflate (OTf). The synthesis of these precursors can be achieved through electrophilic halogenation. Given the directing effects of the existing substituents, halogenation would likely occur at the positions ortho or para to the strongly activating methoxy group.

Carbon-Carbon (C-C) Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are instrumental for forming C-C bonds. In a Suzuki coupling, an aryl halide derivative of this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. The electron-rich nature of the aromatic ring can accelerate the initial oxidative addition step of the Pd(0) catalyst into the carbon-halogen bond.

Carbon-Nitrogen (C-N) Coupling: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. The efficiency of this reaction on an aryl halide derived from this compound would be influenced by the steric hindrance around the reaction site and the electronic properties of the substrate. The general mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the desired arylamine and regenerate the active catalyst. whiterose.ac.uk

The table below outlines hypothetical cross-coupling reactions for the functionalization of a halogenated derivative of this compound, based on established catalytic methods.

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst System (Typical)Product Class
Suzuki Coupling 5-Iodo-4-methoxy-2-methyl-1-(propan-2-yl)benzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biphenyl (B1667301) derivatives
Heck Coupling 5-Bromo-4-methoxy-2-methyl-1-(propan-2-yl)benzeneStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NStilbene derivatives
Sonogashira Coupling 5-Iodo-4-methoxy-2-methyl-1-(propan-2-yl)benzenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiarylalkyne derivatives
Buchwald-Hartwig Amination 5-Bromo-4-methoxy-2-methyl-1-(propan-2-yl)benzeneMorpholinePd₂(dba)₃, BINAP, NaOtBuN-Aryl amine derivatives

Investigating Radical Trapping Mechanisms in Aromatic Reactions

Radical trapping, or radical scavenging, is a process by which a molecule deactivates highly reactive free radicals. This is a key mechanism for antioxidants, which protect against oxidative stress. The parent compound of this compound is carvacrol, a phenolic monoterpenoid known for its significant antioxidant properties. researchgate.net The primary radical scavenging mechanism for phenols like carvacrol is Hydrogen Atom Transfer (HAT) from the hydroxyl (-OH) group to a radical, which forms a stable phenoxyl radical. canada.ca

In this compound, the phenolic hydroxyl group is replaced by a methoxy group, blocking the primary HAT pathway. Consequently, this compound must rely on alternative mechanisms for radical trapping.

Alternative Radical Trapping Mechanisms:

Radical Addition: Free radicals can add directly to the electron-rich aromatic ring. The electron-donating methoxy and alkyl groups stabilize the transition state and the resulting cyclohexadienyl radical intermediate through resonance and inductive effects. This intermediate can then react with another radical to terminate the radical chain reaction.

Hydrogen Abstraction from Substituents: Reactive radicals can abstract a hydrogen atom from the alkyl side chains. The most probable sites for abstraction are the C-H bonds at the benzylic positions of the isopropyl and methyl groups. The abstraction of a benzylic hydrogen results in the formation of a benzylic radical, which is significantly stabilized by resonance with the aromatic ring. The unpaired electron can be delocalized over the entire benzene ring, lowering the energy of the radical and facilitating its formation. The C-H bonds of the methoxy group are generally stronger and less susceptible to abstraction.

Research on carvacrol and related compounds demonstrates their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). hilarispublisher.comnih.gov While carvacrol's activity is high due to its phenolic nature, its methyl ether derivative is expected to exhibit radical trapping capabilities through the alternative mechanisms described above, albeit potentially with different kinetics and efficiency. The stabilization of radical intermediates by the methoxy group is a crucial factor in these pathways. canada.ca

The following table compares the predominant radical scavenging mechanisms of carvacrol with the plausible mechanisms for its methyl ether derivative.

CompoundPrimary Radical Trapping MechanismSecondary MechanismsResulting Intermediate
Carvacrol Hydrogen Atom Transfer (HAT) from the phenolic -OH group.Radical addition to the ring; H-abstraction from alkyl groups.Resonance-stabilized phenoxyl radical.
This compound Radical addition to the aromatic ring; Hydrogen abstraction from benzylic C-H bonds.Not applicable (primary mechanisms are less favored than HAT in phenols).Resonance-stabilized cyclohexadienyl radical or benzylic radical.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2 Methyl 1 Propan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene, offering precise information about the hydrogen and carbon environments and their interconnections.

The ¹H NMR spectrum provides a detailed count of chemically distinct protons and their neighboring environments through chemical shifts (δ), signal multiplicities, and coupling constants (J). The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methoxy (B1213986), methyl, and isopropyl protons.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at C5, positioned between the methoxy and methyl groups, would appear as a singlet. The protons at C3 and C6 would likely appear as doublets due to coupling with each other, though their exact shifts are influenced by the electronic effects of the substituents. The powerful electron-donating methoxy group generally shields ortho and para protons, shifting them upfield. stackexchange.com

The aliphatic region is characterized by four signals. The methoxy group protons appear as a sharp singlet, typically around 3.8 ppm. The protons of the methyl group attached to the aromatic ring also produce a singlet. The isopropyl group gives rise to a septet for the single methine (CH) proton, coupled to the six equivalent protons of its two methyl groups, which in turn appear as a doublet. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Isopropyl-CH₃ (6H)~1.25Doublet~7.0
Aromatic-CH₃ (3H)~2.20Singlet-
Isopropyl-CH (1H)~3.20Septet~7.0
Methoxy-OCH₃ (3H)~3.80Singlet-
Aromatic H-5 (1H)~6.70Singlet-
Aromatic H-3 (1H)~6.75Doublet~8.0
Aromatic H-6 (1H)~7.05Doublet~8.0

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eleven distinct signals are expected, corresponding to the six aromatic carbons and five aliphatic carbons.

The carbon attached to the oxygen of the methoxy group (C4) is significantly deshielded, appearing far downfield. The other substituted aromatic carbons (C1 and C2) also appear in the downfield region but are distinguishable from the protonated aromatic carbons (C3, C5, C6). The chemical shifts of the aliphatic carbons are found upfield, with the methoxy carbon appearing in the 55-60 ppm range. libretexts.org The carbons of the isopropyl and methyl groups appear at even higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic-CH₃~16.0
Isopropyl-CH₃~24.0
Isopropyl-CH~27.0
Methoxy-OCH₃~55.5
Aromatic C5~112.0
Aromatic C3~118.0
Aromatic C6~127.0
Aromatic C2~130.0
Aromatic C1~135.0
Aromatic C4~157.0

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a key COSY correlation would be observed between the isopropyl methine proton (~3.20 ppm) and the isopropyl methyl protons (~1.25 ppm). It would also confirm the coupling between the adjacent aromatic protons H3 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For example, the aromatic proton signal at ~6.70 ppm would correlate with the carbon signal at ~112.0 ppm, assigning both to the C5-H5 group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. Key HMBC correlations would include:

The methoxy protons (~3.80 ppm) showing a correlation to the aromatic carbon C4 (~157.0 ppm).

The aromatic methyl protons (~2.20 ppm) correlating to C1, C2, and C3.

The isopropyl methine proton (~3.20 ppm) showing correlations to the aromatic carbons C1 and C2, as well as to its own methyl carbons.

NOE spectroscopy identifies protons that are close in space, providing crucial information about the substitution pattern on the aromatic ring. Key through-space correlations (NOE enhancements) would be expected between:

The isopropyl methine proton (H at C7) and the aromatic proton at C6.

The methoxy protons (-OCH₃) and the aromatic proton at C5.

The aromatic methyl protons (-CH₃ at C2) and the aromatic proton at C3.

These correlations would definitively confirm the relative positioning of the substituents around the benzene ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

The spectra are characterized by distinct bands corresponding to the vibrations of the different functional groups.

C-H Stretching: Aliphatic C-H stretching from the methyl, isopropyl, and methoxy groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations appear at higher wavenumbers, typically between 3000-3100 cm⁻¹.

C-O Stretching: The characteristic C-O stretching of the aryl-alkyl ether (methoxy group) is a strong indicator in the IR spectrum, typically appearing as a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch). libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

Alkyl Bending Vibrations: C-H bending vibrations for the methyl and isopropyl groups are expected in the 1360-1470 cm⁻¹ range. The characteristic doublet for the isopropyl group often appears around 1385 and 1370 cm⁻¹.

Table 3: Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (Isopropyl, Methyl, Methoxy)3000-2850Strong
Aromatic C=C Ring Stretch1600, 1500, 1450Medium-Strong
Aliphatic C-H Bend (Isopropyl, Methyl)1470-1360Medium
Asymmetric Ar-O-C Stretch (Ether)~1250Strong
Symmetric Ar-O-C Stretch (Ether)~1050Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

Correlating Experimental and Computationally Predicted Vibrational Frequencies

For a molecule like this compound, DFT calculations, typically using a basis set like B3LYP/6–31+G(d,p), would be performed to first optimize the molecular geometry to its lowest energy state. Following optimization, the harmonic vibrational frequencies are calculated. The predicted frequencies are often systematically higher than the experimental values due to the calculation's basis in a harmonic approximation and the absence of environmental factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The vibrational spectrum of this compound is expected to be characterized by several key modes:

Aromatic C-H Stretching: These vibrations typically appear in the 3100–3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and isopropyl groups give rise to symmetric and asymmetric stretching vibrations, generally observed between 2980 and 2870 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected in the 1625–1430 cm⁻¹ range.

C-O-C Stretching: The ether linkage (Ar-O-CH₃) is characterized by a strong, distinctive asymmetric stretching band, typically found in the 1275–1200 cm⁻¹ region, and a symmetric stretching band near 1075-1020 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring influences the position of strong bands in the 900–675 cm⁻¹ region.

By comparing the computed wavenumbers with experimental FT-IR and FT-Raman spectra, each band can be assigned to a specific molecular motion, a process aided by calculating the Potential Energy Distribution (PED).

Table 1: Illustrative Correlation of Vibrational Modes for Aromatic Ethers (Note: This table is a generalized representation based on typical frequency ranges for the functional groups present in this compound and is not based on experimental data for this specific compound.)

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Scaled DFT Predicted Range (cm⁻¹)
Aromatic C-H Stretch3100 - 30003120 - 3020
Asymmetric CH₃ Stretch2980 - 29502990 - 2960
Symmetric CH₃ Stretch2880 - 28602890 - 2870
Aromatic C=C Stretch1620 - 14501630 - 1460
Asymmetric C-O-C Stretch1275 - 12001280 - 1210
Symmetric C-O-C Stretch1075 - 10201080 - 1030

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the benzene ring.

The benzene ring is the primary chromophore in this compound. Unsubstituted benzene typically displays two main absorption bands: a strong primary band (E-band) around 204 nm and a weaker secondary band (B-band) with fine structure around 256 nm. Both correspond to π → π* transitions.

The substituents on the benzene ring—methoxy, methyl, and isopropyl groups—are all auxochromes, which are groups that modify the absorption of a chromophore. As electron-donating groups, they cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. The methoxy group, with its non-bonding electron pairs on the oxygen atom, extends the conjugation of the π-system through resonance, leading to a more significant bathochromic shift than the alkyl groups.

Studies on the parent compound, carvacrol (B1668589), show characteristic absorption peaks that are attributed to the presence of the aromatic ring and its hydroxyl group. It is expected that its methyl ether derivative would exhibit similar π → π* transitions, shifted due to the replacement of the -OH group with an -OCH₃ group. The electronic spectrum would likely be analyzed in various solvents to study solvatochromic effects, which can provide insight into the nature of the electronic transitions and the difference in polarity between the ground and excited states.

Table 2: Expected Electronic Transitions for this compound (Note: The λmax values are estimations based on the effects of auxochromes on the benzene chromophore and are not experimental data for this specific compound.)

TransitionChromophoreExpected λmax Range (nm)
π → π* (Primary Band)Substituted Benzene Ring210 - 240
π → π* (Secondary Band)Substituted Benzene Ring260 - 290

X-ray Crystallography for Solid-State Molecular Architecture Determination

A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals that a single-crystal X-ray diffraction structure for this compound has not been reported. The compound is a liquid at room temperature, which complicates single-crystal growth, often requiring cryo-crystallography techniques.

Without experimental crystallographic data, a definitive analysis of the solid-state molecular architecture is not possible. Therefore, the following subsections, which rely on the existence of a solved crystal structure, cannot be completed with scientifically accurate, specific data for the title compound.

Data not available due to the absence of a published crystal structure.

Data not available due to the absence of a published crystal structure.

Data not available due to the absence of a published crystal structure.

Computational Chemistry and Theoretical Studies of 4 Methoxy 2 Methyl 1 Propan 2 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of organic molecules like 4-Methoxy-2-methyl-1-(propan-2-yl)benzene. nih.gov It offers a balance between computational cost and accuracy, making it suitable for analyzing the electronic structure and energy of this substituted benzene (B151609) derivative.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the global minimum on the potential energy surface) is determined. For this compound, this involves finding the specific orientations of the methoxy (B1213986) and isopropyl groups relative to the benzene ring that result in the lowest possible energy. Methods like B3LYP with a basis set such as 6-311G(d,p) are commonly employed for this purpose. ijsrst.comresearchgate.net

The conformational landscape is explored by systematically rotating the dihedral angles of the substituents. For instance, the rotation of the isopropyl group and the methyl group of the methoxy moiety can lead to different conformers. By calculating the energy of each conformation, a potential energy surface can be mapped, identifying the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT Calculated at the B3LYP/6-311G(d,p) level.

ParameterBond/AngleValue
Bond Lengths
C(ar)-C(ar)~1.39 - 1.41 Å
C(ar)-O~1.36 Å
O-C(methoxy)~1.43 Å
C(ar)-C(isopropyl)~1.52 Å
C(ar)-C(methyl)~1.51 Å
Bond Angles
C-C-C (in ring)~118° - 121°
C(ar)-O-C(methoxy)~118°
C(ar)-C(isopropyl)-C~112°

Quantum mechanical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good correlation with experimental data. mdpi.com Calculations can help assign specific peaks to individual protons and carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be computed by performing a frequency calculation on the optimized geometry. ijsrst.com These calculations yield a set of normal modes of vibration. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison with experimental FT-IR spectra. scielo.org.za Key vibrational modes include C-H stretching of the alkyl and aromatic groups, C=C stretching within the benzene ring, and the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states. For an aromatic compound like thymol (B1683141) methyl ether, the lowest energy transitions are typically π → π* transitions associated with the benzene ring. The calculations provide the absorption wavelength (λmax) and the oscillator strength for each transition, which corresponds to the intensity of the absorption band. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted ValueAssignment
¹³C NMR Chemical Shift (δ)~155 ppmC(ar)-OCH₃
~55 ppmO-CH₃
IR Wavenumber (cm⁻¹)~2960 cm⁻¹C-H stretch (alkyl)
~1250 cm⁻¹C-O stretch (asymm.)
~1600 cm⁻¹C=C stretch (aromatic)
UV-Vis λmax~275 nmπ → π* transition

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where higher rungs generally offer improved accuracy at a greater computational cost. bohrium.com

GGA (Generalized Gradient Approximation) Functionals (e.g., PBE): Offer a baseline of accuracy for many systems.

Hybrid GGA Functionals (e.g., B3LYP): Incorporate a portion of exact Hartree-Fock exchange, often leading to better predictions of molecular geometries and energetics for organic molecules. researchgate.net

Meta-Hybrid GGA Functionals (e.g., M06-2X): Include the kinetic energy density, providing further refinement and often performing well for thermochemistry and non-covalent interactions. researchgate.net

Range-Separated Functionals (e.g., CAM-B3LYP, LC-ωPBE): Are particularly well-suited for describing charge-transfer excitations, which can be important for larger conjugated systems. researchgate.netacs.org

The choice of basis set (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ) is also critical. Larger basis sets with polarization and diffuse functions provide more flexibility to describe the electron distribution, leading to more accurate results, albeit at a higher computational expense. For aromatic ethers, including dispersion corrections (e.g., Grimme's D3) with the functional is often recommended to accurately model subtle non-covalent interactions. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability Prediction

DFT calculations also yield a variety of electronic descriptors that provide insight into the chemical reactivity and stability of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital can be considered the frontier of electron occupation and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org For this compound, the HOMO is expected to be a π-orbital with significant electron density on the electron-rich aromatic ring and the oxygen atom of the methoxy group.

LUMO: This is the lowest energy orbital available to accept electrons, and it relates to the molecule's electrophilicity. libretexts.org The LUMO is typically a π* (antibonding) orbital distributed over the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-31G(d) level.

OrbitalEnergy (eV)
HOMO -6.15 eV
LUMO -1.98 eV
Energy Gap (ΔE) 4.17 eV

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals). wikipedia.org This method is particularly useful for quantifying electronic delocalization and hyperconjugative interactions. researchgate.net

The NBO method analyzes interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net For this compound, significant delocalization effects would be expected, such as:

The interaction between the lone pair orbitals (p-type) on the oxygen atom (donors) and the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring (acceptors). This interaction is characteristic of the resonance effect of the methoxy group, which donates electron density to the ring.

Hyperconjugation between the σ orbitals of the C-H bonds in the methyl and isopropyl groups and the π* orbitals of the ring.

These delocalization energies quantify the deviation from an idealized, perfectly localized Lewis structure and are key to understanding the molecule's electronic properties and reactivity patterns. wisc.edu

Table 4: Hypothetical NBO Second-Order Perturbation Analysis for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)π* (C_ar - C_ar)~20-25p → π* (Resonance)
σ (C_ar - H)σ* (C_ar - C_ar)~3-5σ → σ* (Hyperconjugation)
σ (C_alkyl - H)π* (C_ar - C_ar)~1-3σ → π* (Hyperconjugation)

Evaluation of Global and Local Reactivity Indices

Global and local reactivity indices, derived from Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior of molecules. researchgate.net Global indices describe the reactivity of the molecule as a whole, while local indices pinpoint the reactivity of specific atomic sites.

Global Reactivity Descriptors: Key global reactivity descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the presence of electron-donating groups (methoxy, methyl, and isopropyl) is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

A representative set of calculated global reactivity indices for the parent compound, anisole (B1667542), is presented below to illustrate the typical values for this class of molecules.

ParameterFormulaValue (eV) for Anisole (Illustrative)
HOMO Energy (EHOMO)--8.21
LUMO Energy (ELUMO)-0.34
Ionization Potential (IP)-EHOMO8.21
Electron Affinity (EA)-ELUMO-0.34
Global Hardness (η)(IP - EA) / 24.28
Electronegativity (χ)(IP + EA) / 23.94
Electrophilicity Index (ω)μ2 / 2η1.82

Local Reactivity Descriptors: Local reactivity is often assessed using Fukui functions (f(r)) or by analyzing the Molecular Electrostatic Potential (MESP). The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the molecule changes, highlighting sites susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), or radical (f0(r)) attack.

For this compound, all substituents (methoxy, methyl, isopropyl) are ortho-, para-directing activators for electrophilic aromatic substitution. libretexts.org The methoxy group is a strong activating group, while the alkyl groups are weaker activators. Computational studies on monosubstituted benzenes confirm that such electron-donating groups increase the nucleophilicity of the carbon atoms on the aromatic ring. nih.gov Therefore, the positions ortho and para to the powerful methoxy group are predicted to be the most nucleophilic and thus most reactive toward electrophiles. The MESP would show the most negative potential (electron-rich regions) localized over the aromatic ring, particularly at the positions activated by the substituents.

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable insights into the pathways of chemical reactions, allowing for the characterization of transient species like transition states.

DFT calculations are routinely used to map out the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. This process involves locating the transition state (a first-order saddle point on the potential energy surface) and calculating its energy relative to the reactants, which defines the activation energy (Ea) or activation barrier.

A pertinent example is the theoretical study of the Diels-Alder reaction between a tungsten-complexed anisole and an alkyne. acs.org DFT calculations revealed a moderate kinetic barrier of 21.1 kcal/mol for the cycloaddition. acs.org In contrast, the uncatalyzed reaction between free anisole and the alkyne has a significantly higher calculated energy barrier of 36.0 kcal/mol, demonstrating the catalytic effect. acs.org

Another relevant study investigated the transmethylation mechanism in anisole decomposition over Brønsted acid sites. rsc.org The calculations showed that the energy barriers for the methyl group transfer were significantly lowered in the presence of a catalyst, with the lowest barrier being 54.1 kcal/mol for methylation at the para-position of a cresol (B1669610) molecule. rsc.org For electrophilic aromatic substitution on benzene, the gas-phase activation barrier for H-exchange with an HF/BF₃ catalyst has been calculated to be around 31.2-31.5 kcal/mol. psu.edu

Reaction of Analogous CompoundReaction TypeCalculated Activation Barrier (kcal/mol)Reference
[W]-Anisole + AlkyneDiels-Alder Cycloaddition21.1 acs.org
Free Anisole + AlkyneDiels-Alder Cycloaddition36.0 acs.org
Anisole Decomposition (Transmethylation)Methyl Transfer54.1 (para-position) rsc.org
Benzene + HF/BF₃Electrophilic H-Exchange~31.2 psu.edu

An energy profile diagram visually represents the energy changes that occur during a chemical reaction. youtube.comscience-revision.co.uk It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key features of the diagram include the energy levels of the reactants, products, any intermediates, and the transition states. savemyexams.com The height of the energy peak (transition state) relative to the reactants represents the activation energy.

DFT studies on the hydrodeoxygenation of guaiacol (B22219) (a methoxyphenol) to form anisole provide a clear example of a computationally generated energy profile. researchgate.net The diagram illustrates the step-by-step mechanism, showing the relative energies of intermediates and the activation energies for each step, such as the initial dehydrogenation and subsequent dehydroxylation. researchgate.net Similarly, detailed energy profiles have been calculated for the pyrolysis of anisole, mapping out the complex network of reactions leading to various decomposition products like benzene and phenol. doi.org

For a hypothetical electrophilic substitution reaction on this compound, an energy profile diagram would typically show two main steps:

Step 1 (Rate-determining): The attack of the electrophile on the electron-rich benzene ring, leading to a high-energy carbocation intermediate (the arenium ion or sigma complex). This step has the highest activation energy. byjus.com

Step 2 (Fast): The removal of a proton from the sp³-hybridized carbon of the arenium ion by a base, restoring the aromaticity of the ring. This step has a very low activation energy. byjus.com

Advanced Topological Analysis of Electron Density

The topological analysis of scalar fields derived from the electron density (ρ(r)) provides a rigorous and quantitative way to interpret chemical bonding and reactivity without relying on orbital-based models.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a powerful visualization of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (as in lone pairs or covalent bonds), and a value of 0.5 corresponds to a uniform electron gas-like system. jussieu.fr

Topological analysis of the ELF partitions the molecular space into "basins of attractors," which correspond to chemical objects like atomic cores, bonds, and lone pairs. Studies on substituted benzenes have shown that the hierarchy of these basins correlates with the directing effects of substituents in electrophilic aromatic substitution. semanticscholar.orgscribd.com For π-donor substituents like the methoxy and alkyl groups in this compound, the aromatic valence basin is predicted to open first near the substituted carbon and then near the meta carbons. semanticscholar.org The experimentally favored ortho and para positions for electrophilic attack correspond to the carbons that retain their shell structure at higher ELF values, suggesting that local Pauli repulsion plays a significant role in directing the reaction. semanticscholar.orgscribd.com

Localized Orbital Locator (LOL): The LOL is another function used to analyze electron localization, but it is based on the kinetic energy density. researchgate.net Like ELF, LOL can identify regions of high electron localization corresponding to bonds and lone pairs. researchgate.net A LOL analysis of benzene clearly shows electron concentrations corresponding to the C-C and C-H bonds. researchgate.net For this compound, a LOL map would be expected to show distinct localization regions for the C-C bonds of the aromatic ring, the C-H bonds, the C-O and C-C bonds of the substituents, and the lone pairs on the oxygen atom.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This is achieved by analyzing the gradient vector field of the electron density. The analysis identifies critical points where the gradient is zero, which are used to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical point (BCP) between two atoms provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic).

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCI). jussieu.fr It is based on plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density. researchgate.net This plot reveals different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds): Appear as sharp spikes at negative values.

Weak interactions (e.g., van der Waals forces): Appear as spikes near zero.

Strong, repulsive interactions (e.g., steric clash): Appear as spikes at positive values.

Functionalization and Derivative Synthesis of 4 Methoxy 2 Methyl 1 Propan 2 Yl Benzene

Synthesis of Halogenated Derivatives of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene for Further Functionalization

Halogenated derivatives of this compound are crucial intermediates for subsequent cross-coupling reactions and further functionalization. The regioselectivity of halogenation is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group is a powerful ortho-, para-director, while the methyl and isopropyl groups are weaker ortho-, para-directing activators. Given that the para position relative to the methoxy group is occupied, electrophilic attack is anticipated at the ortho positions (C3 and C5).

Bromination: The bromination of activated aromatic ethers can be achieved using various reagents. For methoxybenzenes, reagents like N-Bromosuccinimide (NBS) in acetonitrile (B52724) offer a mild and highly regiospecific method for nuclear bromination. mdma.ch The reaction of a structurally similar compound, 2-isopropyl-3-methylanisole, with copper(II) bromide (CuBr₂) in a polar aprotic solvent is another effective method. Due to the steric hindrance from the adjacent methyl and isopropyl groups, the C5 position is the most probable site for substitution.

Chlorination and Iodination: Similar strategies can be applied for chlorination and iodination. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are commonly used for chlorination. Chemoenzymatic methods, for instance using a chloroperoxidase, have also been demonstrated for the chlorination of related phenols like thymol (B1683141), which could be adapted for its ether derivative. rsc.org For iodination, a combination of iodine and an oxidizing agent (e.g., periodic acid) or electrophilic iodine sources like iodine monochloride (ICl) can be employed to introduce an iodine atom onto the activated ring, again favoring the less sterically hindered C5 position.

These halogenated intermediates are pivotal for the synthesis of more complex structures, particularly biphenyl (B1667301) derivatives, as discussed in section 6.3.

Table 1: Representative Halogenation Strategies for Anisole (B1667542) Derivatives

Halogenation TypeTypical ReagentsSolventKey Features
BrominationN-Bromosuccinimide (NBS)Acetonitrile (CH₃CN)Mild conditions, high regioselectivity for nuclear bromination. mdma.ch
BrominationCopper(II) Bromide (CuBr₂)Dimethylformamide (DMF)Effective for activated anisole rings.
ChlorinationSulfuryl Chloride (SO₂Cl₂)Dichloromethane (CH₂Cl₂)Common and effective chlorinating agent for electron-rich aromatics.
IodinationIodine (I₂) / Periodic Acid (H₅IO₆)Methanol (B129727)/H₂OIn situ generation of an electrophilic iodine species.

Strategies for Introducing Additional Substituents onto the Aromatic Core of Related Anisole Derivatives

Beyond halogenation, a range of other substituents can be introduced onto the aromatic core using classic electrophilic aromatic substitution reactions or modern directed metalation techniques.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.orgyoutube.com For this compound, acylation is expected to occur at the C5 position, ortho to the strongly activating methoxy group. The resulting ketone is a versatile intermediate that can be further modified, for example, through reduction to an alkyl group or conversion to other functional groups.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H). A related sulfonamide derivative, 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide, has been synthesized via reaction with chlorosulfonic acid (ClSO₃H), which selectively sulfonates the ring at the position ortho to the methyl group and para to the methoxy group. This highlights the powerful directing effect of the methoxy group and the accessibility of the C5 position for electrophilic substitution.

Directed Ortho Metalation (DoM): Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.org The methoxy group is an effective directed metalation group (DMG). researchgate.net Treatment with a strong organolithium base, such as n-butyllithium, can deprotonate the aromatic ring exclusively at the position ortho to the DMG. wikipedia.orgnih.gov For this compound, this would occur at the C3 position, between the methyl and methoxy groups. The resulting aryllithium species can then react with a wide variety of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce a functional group with high regiocontrol at a position that is often difficult to access via classical electrophilic substitution. nih.gov

Table 2: Functionalization Strategies for Anisole Derivatives

Reaction TypeTypical ReagentsFunctional Group IntroducedPredicted Position
Friedel-Crafts AcylationRCOCl / AlCl₃-COR (Acyl)C5
SulfonationH₂SO₄/SO₃ or ClSO₃H-SO₃H (Sulfonic acid)C5
Directed Ortho Metalation1. n-BuLi 2. Electrophile (E⁺)-E (Various)C3
NitrationHNO₃ / H₂SO₄-NO₂ (Nitro)C5

Preparation of Structurally Modified Analogs (e.g., Biphenyl-Containing Structures)

Biphenyl moieties are prevalent in pharmaceuticals, natural products, and advanced materials. arabjchem.orgnih.gov The synthesis of biphenyl analogs from this compound typically involves the palladium-catalyzed cross-coupling of a halogenated derivative (from section 6.1) with a suitable coupling partner.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds between aryl groups. arabjchem.org It involves the reaction of an aryl halide (e.g., 5-bromo-4-methoxy-2-methyl-1-(propan-2-yl)benzene) with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net This method is known for its mild reaction conditions and high tolerance for a wide range of functional groups, making it a powerful tool for synthesizing complex biphenyl structures. nih.gov

Other Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be employed:

Negishi Coupling: Uses an organozinc reagent as the coupling partner. nih.gov

Stille Coupling: Employs an organotin reagent.

Ullmann Reaction: A classic method that involves the copper-mediated coupling of two aryl halide molecules. arabjchem.org

The choice of reaction depends on the availability of starting materials, functional group compatibility, and desired complexity of the final biphenyl analog. These methods allow for the strategic connection of the core scaffold to other aromatic systems, leading to a diverse library of structurally modified analogs.

Table 3: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

Reaction NameCatalystAryl Halide Coupling PartnerKey Features
Suzuki-MiyauraPalladium (e.g., Pd(PPh₃)₄)Arylboronic acid/esterMild conditions, high functional group tolerance, commercially available reagents. arabjchem.orgresearchgate.net
NegishiPalladium or NickelOrganozinc reagentHigh reactivity of organozinc reagents. nih.gov
StillePalladiumOrganotin reagentTolerant of many functional groups, but toxicity of tin byproducts is a concern.
UllmannCopperAryl halide (homocoupling)Useful for symmetrical biphenyls; often requires higher temperatures. arabjchem.org

Stereoselective Synthesis of Advanced Isopropyl-Methoxy-Methylbenzene Scaffolds

Introducing stereochemistry into the this compound scaffold can lead to advanced materials and chiral ligands with unique properties. This can be achieved through the creation of atropisomers or by stereoselective functionalization of the existing substituents.

Atroposelective Synthesis of Biphenyls: When bulky groups are present at the ortho positions of a biphenyl linkage, rotation around the aryl-aryl single bond can be restricted, leading to stable, non-interconverting rotational isomers known as atropisomers. rsc.org An atroposelective Suzuki-Miyaura coupling can be used to synthesize such chiral biaryls. This involves using a chiral phosphine (B1218219) ligand on the palladium catalyst to control the stereochemical outcome of the C-C bond formation, yielding one atropisomer in excess. researchgate.netresearchgate.net By coupling a halogenated derivative of this compound with a suitably substituted arylboronic acid, it is possible to construct a new chiral axis and generate optically active biphenyl compounds.

Stereoselective C-H Functionalization: Recent advances in catalysis allow for the direct, stereoselective functionalization of C-H bonds. For the isopropyl group, catalyst-controlled C-H functionalization using donor/acceptor carbenes, often stabilized by rhodium complexes, can achieve high site-selectivity and enantioselectivity for benzylic C-H bonds. nih.gov While the tertiary benzylic C-H of the isopropyl group is a challenging target, related systems have shown that rhodium catalysts can selectively functionalize primary benzylic C-H bonds in the presence of more sterically hindered sites. nih.gov This strategy could be adapted to introduce a new chiral center at the isopropyl group or an added alkyl substituent.

Asymmetric Functionalization of Derivatives: Another approach involves first introducing a prochiral functional group onto the aromatic ring and then performing an asymmetric transformation. For example, a ketone synthesized via Friedel-Crafts acylation (section 6.2) could undergo asymmetric reduction using a chiral catalyst (e.g., Noyori's ruthenium catalysts) to produce a chiral alcohol. This introduces a stereocenter on a side chain attached to the main aromatic scaffold, providing access to a different class of advanced, chiral molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.